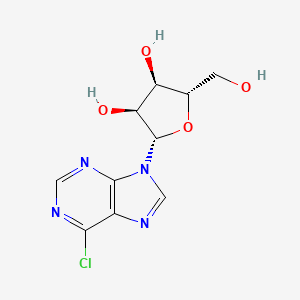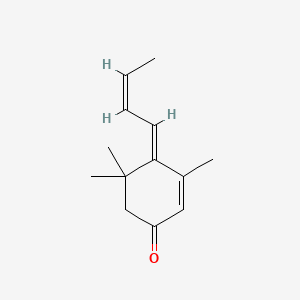
(1E)-1-(4-ethylphenyl)-N-hydroxyethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone,4’-ethyl-,oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group >C=N-OH. This compound is derived from acetophenone, which is a simple aromatic ketone, and is modified by the addition of an oxime group and an ethyl group at the para position of the phenyl ring. Oximes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of acetophenone,4’-ethyl-,oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent. The general procedure is as follows:
- Dissolve acetophenone in ethanol.
- Add hydroxylamine hydrochloride and sodium acetate trihydrate, which has been dissolved in warm water.
- The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the oxime .
Industrial Production Methods: Industrial production methods for oximes often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: Acetophenone,4’-ethyl-,oxime undergoes several types of chemical reactions, including:
Oxidation: Oximes can be oxidized to nitriles or other oxidized products.
Reduction: Oximes can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Beckmann Rearrangement: This reaction involves the conversion of oximes to amides using acid catalysts like sulfuric acid or phosphorus pentachloride
Major Products:
Oxidation: Nitriles or other oxidized derivatives.
Reduction: Amines.
Beckmann Rearrangement: Amides.
Scientific Research Applications
Acetophenone,4’-ethyl-,oxime has several scientific research applications:
Chemistry: Used as a ligand in transition-metal complex catalyst chemistry.
Biology: Acts as an antioxidant and radical scavenger.
Industry: Used in the production of textiles, plastics, paints, detergents, and rubber.
Mechanism of Action
The mechanism of action of acetophenone,4’-ethyl-,oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an oxonium ion. This ion undergoes a rearrangement where the alkyl group migrates, resulting in the formation of an amide. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the final amide product .
Comparison with Similar Compounds
Acetophenone oxime: Similar structure but lacks the ethyl group at the para position.
Benzophenone oxime: Contains a phenyl group instead of an ethyl group.
Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring.
Uniqueness: Acetophenone,4’-ethyl-,oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its applications in various fields.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
(NE)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+ |
InChI Key |
VECGTLCRIQNAIB-DHZHZOJOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C(=N/O)/C |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Naphthalenecarboxamide, 1-hydroxy-N-[3-(4-morpholinyl)propyl]-](/img/structure/B13832095.png)


